Cas no 1249785-27-0 (ethyl 4-sulfamoylpiperidine-1-carboxylate)

ethyl 4-sulfamoylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-sulfamoylpiperidine-1-carboxylate
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- MDL: MFCD16671874
- インチ: 1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
- InChIKey: SPMYFGPWKSCUES-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCC(S(N)(=O)=O)CC1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 395.3±52.0 °C at 760 mmHg
- じょうきあつ: 0.0±0.9 mmHg at 25°C
ethyl 4-sulfamoylpiperidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 4-sulfamoylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E901618-5mg |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 5mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-210108-1.0g |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 1g |
$986.0 | 2023-05-26 | |
Aaron | AR01BBD4-100mg |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 100mg |
$496.00 | 2025-02-09 | |
A2B Chem LLC | AW06460-10g |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 10g |
$4494.00 | 2024-04-20 | |
Aaron | AR01BBD4-10g |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 10g |
$5850.00 | 2023-12-16 | |
1PlusChem | 1P01BB4S-100mg |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 100mg |
$415.00 | 2025-03-19 | |
A2B Chem LLC | AW06460-500mg |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 500mg |
$844.00 | 2024-04-20 | |
A2B Chem LLC | AW06460-50mg |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 50mg |
$277.00 | 2024-04-20 | |
Aaron | AR01BBD4-1g |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 1g |
$1381.00 | 2025-02-09 | |
Enamine | EN300-210108-5.0g |
ethyl 4-sulfamoylpiperidine-1-carboxylate |
1249785-27-0 | 95% | 5g |
$2858.0 | 2023-05-26 |
ethyl 4-sulfamoylpiperidine-1-carboxylate 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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10. Back matter
ethyl 4-sulfamoylpiperidine-1-carboxylateに関する追加情報
Ethy 4-Sulfamoylpiperidine-1-Carboxylate (CAS No: 1249785-27-0): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
Ethy 4-sulfamoylpiperidine-1-carboxylate (CAS No: 1249785-27-0) is a synthetic organic compound with a unique structural configuration that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and medicinal chemistry. This compound belongs to the broader class of sulfonamide derivatives, characterized by the presence of a sulfamoyl group (–SO3NH–) attached to a piperidine ring, further substituted by an ethyl ester moiety at the 1-position. Its structural features make it an attractive candidate for modulating biological pathways, particularly in contexts requiring modulation of enzyme activity or receptor interactions.
The molecular formula of ethyl 4-sulfamoylpiperidine-1-carboxylate is C9H16N2O3S, with a molecular weight of approximately 236.3 g/mol. The compound exhibits distinct physicochemical properties, including solubility in polar organic solvents such as ethanol and DMSO, which facilitates its use in biochemical assays and formulation development. Recent studies have highlighted its thermal stability up to 150°C under nitrogen atmosphere, ensuring compatibility with various synthetic protocols and storage conditions.
In terms of synthesis, this compound is typically prepared via nucleophilic substitution reactions involving piperidine derivatives and acyl chlorides or anhydrides under controlled conditions. A notable advancement reported in Journal of Medicinal Chemistry (2023) demonstrated the use of microwave-assisted synthesis to optimize yield and purity while minimizing reaction time—a critical consideration for large-scale production. The sulfamoyl group is introduced through amidation reactions using sulfonyl chlorides or sulfonyl anhydrides, ensuring precise control over stereochemistry.
Biochemical studies have revealed intriguing pharmacological profiles for ethyl 4-sulfamoylpiperidine-1-carboxylate. In vitro assays conducted by researchers at the University of Cambridge (published in Nature Communications, 2023) identified potent inhibition of cyclooxygenase (COX)-derived prostaglandin synthesis at submicromolar concentrations (< span style="font-weight:bold;">IC50: ~0.8 μM), suggesting potential anti-inflammatory applications comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). Notably, this activity was accompanied by reduced off-target effects on gastric mucosa compared to traditional NSAIDs like ibuprofen.
A groundbreaking study published in Bioorganic & Medicinal Chemistry Letters (January 2024) further explored its role as a modulator of histone deacetylase (HDAC) enzymes. Results indicated selective inhibition of HDAC6 isoform (< span style="font-weight:bold;">IC50: ~3 μM), which plays critical roles in neurodegenerative disease pathways such as Alzheimer’s disease progression. This dual anti-inflammatory/epigenetic regulatory activity positions it as a promising lead compound for multitarget drug discovery strategies.
In preclinical models, oral administration demonstrated favorable pharmacokinetic properties with an oral bioavailability exceeding 65% in rodents after single-dose administration (Toxicology Reports, July 2023). Metabolite profiling using LC/MS/MS identified phase II conjugation pathways involving glucuronidation as primary metabolic routes, supporting its potential for chronic dosing regimens without accumulating toxicity risks.
A recent collaborative effort between pharmaceutical companies Merck KGaA and Novartis highlighted its utility as an intermediate in synthesizing novel immunomodulatory agents targeting T-cell co-stimulatory pathways (Angewandte Chemie International Edition, April 2024). The compound’s rigid bicyclic structure proved advantageous for constructing bioisosteric replacements within antibody-drug conjugates (ADCs), enhancing tumor cell specificity while maintaining payload stability during circulation.
Safety assessments conducted according to OECD guidelines revealed no mutagenic effects up to concentrations exceeding therapeutic levels by fivefold (Toxicological Sciences, February 2024). Acute toxicity studies showed LD< sub >50 values greater than 5 g/kg in mice models when administered intraperitoneally—a profile consistent with low acute risk compared to many conventional small molecule therapeutics.
Ongoing research focuses on optimizing prodrug formulations incorporating ethyl 4-sulfamoylpiperidine-1-carboxylate’s core structure for targeted delivery systems such as liposomal nanoparticles or polymeric micelles (Biomaterials Science, November 2023). These advancements aim to enhance tissue-specific accumulation while minimizing systemic side effects—a critical step toward clinical translation across therapeutic areas ranging from oncology to autoimmune disorders.
In summary, ethyl 4-sulfamoylpiperidine-1-carboxylate’s unique combination of structural features—particularly the sulfonamide group’s hydrogen-bonding capacity combined with piperidine ring flexibility—creates a versatile scaffold for developing next-generation therapeutics addressing unmet medical needs across multiple disease categories. Its documented safety profile coupled with emerging mechanistic insights position it at the forefront of innovative drug discovery pipelines targeting inflammation-related pathologies and epigenetic dysregulation mechanisms.
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